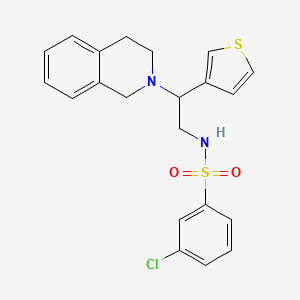

3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Historical Context of Sulfonamide Research

Sulfonamides emerged in the 1930s as the first broad-spectrum antibiotics, revolutionizing medicine by providing systemic antibacterial therapy. The discovery of Prontosil, a prodrug metabolized to sulfanilamide, marked the beginning of the "sulfa craze," during which hundreds of derivatives were synthesized with minimal regulatory oversight. This era culminated in critical legislative changes, including the 1938 U.S. Federal Food, Drug, and Cosmetic Act, which established mandatory safety testing for pharmaceuticals.

The structural versatility of sulfonamides enabled their adaptation beyond antimicrobial applications. By the 1960s, combination therapies like sulfamethoxazole-trimethoprim demonstrated enhanced efficacy through synergistic enzymatic inhibition. Contemporary research has expanded their utility into anticancer, antiviral, and enzyme-targeted therapies, as exemplified by pazopanib, a VEGFR-2 inhibitor incorporating a sulfonamide moiety.

Significance in Therapeutic Agent Development

Sulfonamide derivatives occupy a privileged position in medicinal chemistry due to their:

- Bioisosteric adaptability : The –SO₂NH– group mimics carboxyl or phosphate groups in biological targets.

- Diverse binding modes : Capable of hydrogen bonding, electrostatic interactions, and hydrophobic contacts.

- Metabolic stability : Enhanced resistance to enzymatic degradation compared to ester- or amide-containing drugs.

Recent advances highlight their role in targeted cancer therapies. For instance, sulfonamide-triazole-glycoside hybrids demonstrate selective cytotoxicity against HepG-2 and MCF-7 cell lines (IC₅₀ = 8.39–21.15 μM), rivaling doxorubicin’s efficacy.

Structural Relevance of the Dihydroisoquinoline-Thiophene-Sulfonamide Scaffold

The title compound combines three pharmacophoric elements:

| Structural Component | Functional Role |

|---|---|

| 3-Chlorobenzenesulfonamide | Anchors to enzyme active sites via sulfonamide-Zn²⁺ coordination |

Properties

IUPAC Name |

3-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S2/c22-19-6-3-7-20(12-19)28(25,26)23-13-21(18-9-11-27-15-18)24-10-8-16-4-1-2-5-17(16)14-24/h1-7,9,11-12,15,21,23H,8,10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJGLOBKXMVTHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC(=CC=C3)Cl)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Isoquinoline Derivative: The initial step often involves the synthesis of the 3,4-dihydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, 3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide might be investigated for its potential therapeutic effects. Its structural features suggest it could interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or modulating their function. The presence of the sulfonamide group suggests it might act as a competitive inhibitor for enzymes that recognize sulfonamide substrates.

Comparison with Similar Compounds

Role of the Dihydroisoquinoline Moiety

The dihydroisoquinoline group is a recurring feature in sulfonamide analogs. In contrast, the target compound’s unsubstituted dihydroisoquinoline may favor flexibility, altering binding kinetics.

Impact of Heterocyclic Substituents

- Thiophene vs. Indole/Benzothiazole: The target’s thiophene-3-yl group is electron-rich, differing from indole () or benzothiazole () substituents. Thiophenes are known for metabolic stability in drug design, whereas indoles may interact with tryptophan-binding pockets .

- Chloro Substituent Position : The 3-chloro group on the benzene ring (target compound) contrasts with 4-chloro or methyl substituents in analogs (e.g., ). Chlorine’s electronegativity can influence solubility and binding affinity.

Biological Activity

The compound 3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a member of a class of sulfonamide compounds that have garnered interest due to their potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 434.0 g/mol. The structure features a chloro group, a sulfonamide moiety, and a combination of isoquinoline and thiophene rings, which are known to influence its biological properties.

The biological activity of this compound can be attributed to its potential role as an inhibitor of specific enzymes and receptors involved in disease processes. Notably, compounds with similar structures have been studied for their effects on phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways related to inflammation and cancer progression.

Table 1: Comparison of Biological Activities

| Compound | Target Enzyme | IC50 (nM) | Biological Effect |

|---|---|---|---|

| 3-chloro-N-(...) | PDE-4 | 140 | Inhibition of inflammatory response |

| Similar Isoquinoline Derivative | PDE-5 | 550 | Vasodilation effects |

| Other Sulfonamides | Various | Varies | Antimicrobial properties |

Biological Activity Studies

Research has indicated that compounds structurally related to 3-chloro-N-(...) exhibit significant biological activities:

- Antitumor Activity : In vitro studies have demonstrated that derivatives containing the isoquinoline structure can induce apoptosis in cancer cell lines. For instance, compounds with similar sulfonamide groups showed IC50 values in the nanomolar range against breast and glioblastoma tumor cells, suggesting potent antiproliferative effects .

- Anti-inflammatory Effects : The compound's potential as a PDE inhibitor suggests it may reduce inflammation by increasing intracellular levels of cyclic AMP (cAMP). This mechanism is particularly relevant in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several studies have explored the therapeutic applications of compounds related to 3-chloro-N-(...):

- Study on PDE Inhibition : A study involving a related compound demonstrated a dose-dependent reduction in airway hyperreactivity in asthmatic mice models. The compound effectively decreased eosinophil infiltration and improved lung function metrics .

- Anticancer Research : Another case study focused on the cytotoxic effects of sulfonamide derivatives against various cancer cell lines. Results indicated that these compounds could induce morphological changes consistent with apoptosis, such as chromatin condensation and cell shrinkage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For sulfonamide derivatives, a common approach includes reacting benzenesulfonyl chloride intermediates with amine-containing precursors under anhydrous conditions (e.g., THF or 1,4-dioxane). demonstrates the use of triethylamine as a base to facilitate nucleophilic substitution, followed by reverse-phase chromatography for purification. Yield optimization requires precise stoichiometry, inert atmospheres (argon), and controlled reaction times. For example, yields vary significantly (48% vs. 75%) depending on purification efficiency and reagent quality .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions, particularly distinguishing dihydroisoquinoline and thiophene moieties.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (e.g., 98.34% purity in ) and detect residual solvents or byproducts.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonamide (S=O stretches) and aromatic C-H bonds .

Q. What are the critical considerations for optimizing solubility and stability in solvent systems for biological assays?

- Methodological Answer : Solubility screening in DMSO, ethanol, or aqueous buffers (with co-solvents like PEG-400) is essential. Stability studies should assess degradation under varying pH (2–9), temperatures (4°C to 40°C), and light exposure. Differential Scanning Calorimetry (DSC) determines thermal stability, while accelerated stability testing (40°C/75% RH) predicts shelf-life. highlights storage at -20°C for long-term stability .

Advanced Research Questions

Q. How can computational chemistry approaches predict bioactivity and guide derivative design?

- Methodological Answer : Quantum mechanical methods (e.g., Density Functional Theory) model electronic properties and reaction pathways. Molecular docking simulations predict binding affinities to biological targets (e.g., NLRP3 inflammasome in ). Institutions like ICReDD ( ) integrate computational reaction path searches with experimental validation, reducing trial-and-error cycles. For instance, transition-state modeling can optimize dihydroisoquinoline ring formation .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., solvent polarity, catalyst loading). emphasizes factorial designs to minimize experimental runs while testing interactions between parameters. For example, varying reaction temperatures (20°C vs. reflux) and purification methods (column chromatography vs. recrystallization) can explain yield discrepancies .

Q. What experimental evidence supports the proposed reaction mechanisms for sulfonamide linkage formation?

- Methodological Answer : Intermediate isolation (e.g., ammonium chloride in ) and kinetic studies validate mechanisms. Thin-Layer Chromatography (TLC) monitors reaction progress, while isotopic labeling (e.g., 15N) tracks nucleophilic attack sites. ’s use of benzoylisothiocyanate suggests a two-step mechanism: (1) thiourea intermediate formation and (2) sulfonamide cyclization under basic conditions .

Q. How do steric and electronic effects influence the reactivity of the thiophene and dihydroisoquinoline moieties during functionalization?

- Methodological Answer : Substituent effects are analyzed via Hammett plots or computational electrostatic potential maps. Electron-withdrawing groups (e.g., chloro in benzenesulfonamide) increase electrophilicity at the sulfonamide sulfur, facilitating nucleophilic attack. Steric hindrance from the dihydroisoquinoline ring may slow coupling reactions, necessitating bulky base catalysts (e.g., DBU) .

Data Contradiction Analysis

Q. Why do solubility and bioactivity data for structurally similar sulfonamides vary in literature?

- Methodological Answer : Variations arise from differences in counterion selection (e.g., hydrochloride vs. free base), crystallinity (amorphous vs. crystalline forms), and assay conditions (e.g., serum protein interference). highlights purity as a key factor—impurities like unreacted benzoylisothiocyanate (48% purity case) can skew bioactivity results. Cross-study comparisons require normalization to standardized protocols (e.g., OECD guidelines) .

Experimental Design Considerations

Q. How can researchers leverage hybrid computational-experimental frameworks to accelerate reaction optimization?

- Methodological Answer : ’s ICReDD methodology combines quantum chemical calculations (e.g., transition-state searches) with machine learning to prioritize reaction conditions. For example, Bayesian optimization algorithms can predict optimal solvent-catalyst pairs for sulfonamide formation, validated via high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.